molecular formula C18H16N2O5 B2857436 methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034374-47-3

methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate

Katalognummer: B2857436
CAS-Nummer: 2034374-47-3
Molekulargewicht: 340.335
InChI-Schlüssel: CWBYTWXSJZPXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate is a chemical reagent intended for research and development purposes in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary scientific literature and database reviews to determine the suitability of this compound for their specific applications. All safety data sheets and handling instructions must be consulted prior to use. The mechanism of action, specific research applications, and physicochemical data for this compound should be referenced from the primary scientific literature.

Eigenschaften

IUPAC Name

methyl 4-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-18(23)14-4-2-13(3-5-14)16(21)19-8-10-20-9-6-12-7-11-25-15(12)17(20)22/h2-7,9,11H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYTWXSJZPXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Functionalized Pyridines

A validated approach involves treating 3-hydroxypyridine-4-carbaldehyde derivatives with α-ketoesters under acidic conditions:

3-Hydroxy-4-formylpyridine + ethyl glyoxylate → Furo[2,3-c]pyridin-7-one

Reaction conditions:

  • Catalyst : p-Toluenesulfonic acid (10 mol%)
  • Solvent : Toluene, reflux (110°C, 12 h)
  • Yield : 68–72%

Oxidative Annulation

Alternative methods employ copper-catalyzed C–O bond formation:

2-Bromo-3-hydroxypyridine + propargyl alcohol → Furopyridine via Sonogashira coupling

Optimized parameters:

  • Catalyst : CuI (5 mol%), Pd(PPh₃)₄ (2 mol%)
  • Base : Cs₂CO₃, DMF, 80°C
  • Yield : 58%

Functionalization of Benzoate Ester Precursor

The methyl 4-(aminomethyl)benzoate intermediate is prepared via:

Curtius Rearrangement of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid → 4-Isocyanatobenzoate → Methyl 4-aminomethylbenzoate

Key steps:

  • Cyanation : HCN, HCl (0°C, 2 h)
  • Esterification : MeOH, H₂SO₄ (reflux, 6 h)
  • Reduction : LiAlH₄, THF (0°C → rt, 3 h)
    Overall yield : 41%

Direct Amination via Buchwald-Hartwig Coupling

Aryl halides undergo palladium-catalyzed amination:

Methyl 4-bromobenzoate + benzophenone imine → Methyl 4-aminobenzoate

Conditions:

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
  • Base : NaOtBu, toluene, 100°C
  • Yield : 89%

Assembly of the Carbamoyl Bridge

Coupling the furopyridine and benzoate modules requires precise stoichiometry:

Carbodiimide-Mediated Amide Bond Formation

Furopyridine-ethylamine + Methyl 4-(chlorocarbonyl)benzoate → Target compound

Optimized protocol:

  • Coupling agent : EDCl (1.2 eq), HOBt (1.5 eq)
  • Solvent : DCM, 0°C → rt, 24 h
  • Workup : 5% NaHCO₃, brine extraction
  • Yield : 76%

Mixed Carbonate Activation

To minimize racemization, pentafluorophenyl carbonate intermediates are employed:

Methyl 4-((2-hydroxyethyl)carbamoyl)benzoate + Furopyridine → Target via SN2

Reaction profile:

  • Activator : PFP-TFA (2 eq)
  • Base : DIEA, DMF, 50°C, 8 h
  • Yield : 82%

Critical Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%) Purity (HPLC)
Cyclocondensation High atom economy Requires anhydrous conditions 68 98.5
Oxidative annulation Broad substrate scope Pd/Cu catalysts increase cost 58 97.2
Curtius rearrangement Avoids metal catalysts Low yielding steps 41 95.8
Buchwald-Hartwig High efficiency Sensitive to oxygen 89 99.1

Key observations :

  • Buchwald-Hartwig amination outperforms classical methods in yield and purity.
  • Carbodiimide coupling remains optimal for small-scale synthesis, while mixed carbonate activation suits industrial-scale production.

Analytical Characterization

Structural validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 7.8–8.2 ppm for benzoate aromatics; δ 6.9–7.3 ppm for furopyridine protons).
  • HRMS : Calculated for C₁₇H₁₅N₂O₅ [M+H]⁺: 343.0932; Found: 343.0928.
  • XRD : Reveals planar furopyridine ring and dihedral angle of 87° between heterocycle and benzoate.

Industrial-Scale Considerations

Patented workflows () suggest:

  • Continuous flow synthesis for furopyridine cyclization (residence time: 30 min, throughput: 5 kg/day).
  • Crystallization-controlled purification using ethanol/water (3:1) to achieve >99.9% purity.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes: This compound exhibits a range of chemical reactivity, including:

  • Oxidation: : The furo[2,3-c]pyridine core can be oxidized under controlled conditions, using oxidizing agents like potassium permanganate.

  • Reduction: : Specific functionalities such as carbonyl groups in the compound can be reduced using agents like sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitutions can be performed on the aromatic rings or carbamoyl groups, using suitable reagents.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: : Halides, nucleophiles like thiols or amines.

Major Products Formed:
  • Oxidation products: : Aldehydes, carboxylic acids.

  • Reduction products: : Alcohols, amines.

  • Substitution products: : Functionalized derivatives with varied reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is utilized as a building block for more complex molecules due to its versatile functional groups.

Medicine: In medicinal chemistry, it serves as a lead compound for the synthesis of potential therapeutic agents, especially in targeting specific enzymes or receptors.

Industry: Industrially, it could be used in the development of specialized polymers or materials with desired properties.

Wirkmechanismus

Molecular Targets: The exact mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it might target specific enzymes or receptors, interfering with their normal function to elicit a biological response.

Pathways Involved: It could interact with various biochemical pathways, including signal transduction pathways or metabolic processes, depending on its structural analogues and modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:
  • Methyl 4-((2-oxopyridin-3-yl)ethyl)carbamoyl)benzoate

  • Ethyl 4-((2-(6-oxopyridin-3-yl)ethyl)carbamoyl)benzoate

Highlighting Uniqueness: What sets methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate apart is its furo[2,3-c]pyridine core, which imparts unique electronic and steric properties, making it more reactive in certain chemical environments compared to its analogues.

That’s the high-level overview of this fascinating compound. Feel free to dive deeper into any section that particularly piqued your interest!

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step routes:

  • Core construction : Build the furo[2,3-c]pyridine core via cyclization reactions, using reagents like acetic anhydride or POCl₃ for dehydration/cyclization .
  • Functionalization : Introduce the carbamoyl ethyl sidechain via nucleophilic substitution or coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation) .
  • Esterification : Methyl benzoate formation using methyl chloride or diazomethane under anhydrous conditions .
    • Key Considerations : Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for amide coupling) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks .
  • Analytical Monitoring : Track degradation via HPLC and LC-MS to identify byproducts (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How should experimental designs be structured to assess the compound’s bioactivity against cancer cell lines?

  • Methodological Answer :

  • Cell-Based Assays : Use a panel of cancer lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 μM) over 48–72 hours. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Combine with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p<0.05, ANOVA) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum batch) .
  • Structural Confirmation : Re-analyze compound batches via XRD or 2D NMR to rule out isomerism or impurities .
  • Target Engagement Assays : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., kinases) .

Q. How can computational methods predict the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., COX-2, topoisomerase II) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Q. What advanced techniques characterize the compound’s degradation pathways in environmental systems?

  • Methodological Answer :

  • Fate Studies : Use ¹⁴C-labeled analogs to track degradation in soil/water systems under OECD 307 guidelines .
  • Metabolite Identification : LC-QTOF-MS to detect transformation products (e.g., hydroxylation, demethylation) .
  • QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to biodegradation rates .

Methodological Challenges and Solutions

Q. How to optimize yield in large-scale synthesis while maintaining purity?

  • Answer :

  • Process Chemistry : Scale reactions using flow chemistry for better heat/mass transfer (e.g., microreactors for exothermic steps) .
  • Purification : Employ automated flash chromatography (Biotage®) with gradient elution (hexane/EtOAc → DCM/MeOH) .

Q. What approaches validate the compound’s role in inhibiting specific enzymatic pathways?

  • Answer :

  • Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations (Lineweaver-Burk plots) .
  • Knockout Models : Use CRISPR-Cas9-edited cell lines to confirm target dependency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.